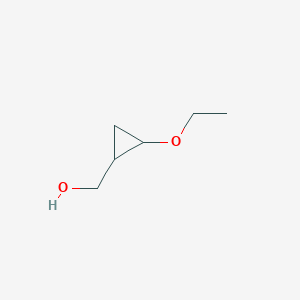

(2-Ethoxycyclopropyl)methanol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Electrosynthesis Applications

- Electrosynthesis Using Fluoride Ion Mediator : The anodic oxidation of related compounds in methanol was studied, demonstrating the utility of methanol in electrosynthesis processes. This research illustrates the potential use of methanol derivatives in electrosynthesis and the modification of organic compounds (Furuta & Fuchigami, 1998).

Surface Site Probing

- Probing Surface Sites of Metal Oxide Catalysts : Methanol was used to study the surface sites of metal oxide catalysts, showcasing the application of methanol in understanding catalyst surfaces (Wu, Li, Mullins, & Overbury, 2012).

Cyclopropylamine Synthesis

- Formation of Cyclopropylamines : Research demonstrated the use of methanol derivatives in synthesizing cyclopropylamines, including new compounds such as tricyclopropylamine (Gillaspy, Lefker, Andrew, & Hoover, 1995).

Impact on Lipid Dynamics

- Influence on Lipid Dynamics : Studies have shown that methanol affects lipid dynamics in biological membranes, indicating the significance of methanol in biomembrane studies (Nguyen et al., 2019).

Methanol Adsorption and Desorption

- Aromatization of Methanol : The process of methanol aromatization and methylation of benzene was explored, emphasizing the role of methanol in catalytic reactions (Barthos, Bánsági, Süli Zakar, & Solymosi, 2007).

Methanol Oxidation Mechanism

- Investigation of Methanol Oxidation Mechanism : Research on methanol oxidation on nanostructured catalysts provided insights into the active sites and reaction mechanisms in catalysis (Rousseau et al., 2010).

Photoreactor UV Actinometry

- UV Photolysis of H2O2 with Methanol : The use of methanol in measuring the yield of *OH radicals in the photolysis of H2O2, showcasing its application in environmental science (Goldstein, Aschengrau, Diamant, & Rabani, 2007).

Hydrogen Bonding Studies

- Hydrogen Bonding in Cyclopropyl Derivatives : Microwave spectroscopy revealed insights into the intramolecular hydrogen bonding in cyclopropyl methanol derivatives (Møllendal, Leonov, & Meijere, 2004).

HPLC Applications

- High-Performance Liquid Chromatographic Separations : The use of methanol in normal-phase HPLC applications for the separation of various compounds demonstrates its utility in analytical chemistry (KaganMichael, 2001).

Organic Synthesis

- Methanol as a C1 Source in Organic Synthesis : Methanol has been utilized as a C1 source for forming carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds in organic synthesis, highlighting its role in drug discovery and chemical synthesis (Natte, Neumann, Beller, & Jagadeesh, 2017).

Safety And Hazards

Propriétés

IUPAC Name |

(2-ethoxycyclopropyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-2-8-6-3-5(6)4-7/h5-7H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLNDKHCCQHYPRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC1CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Ethoxycyclopropyl)methanol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(8S)-10-Oxo-6-thia-9-azaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2703004.png)

![(E)-N-[2-[4-(benzenesulfonyl)piperazin-1-yl]-2-oxoethyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2703005.png)

![Diethyl 3-methyl-5-[(3-phenoxybenzoyl)amino]thiophene-2,4-dicarboxylate](/img/structure/B2703007.png)

![N-(2,4-dimethoxyphenyl)-1-(2-fluorophenyl)-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2703009.png)

![{5-[(4-chlorobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-yl}methyl 1-naphthyl ether](/img/structure/B2703010.png)

![N-(5-(benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-oxadiazol-2-yl)-3-((4-chlorophenyl)sulfonyl)propanamide](/img/structure/B2703021.png)